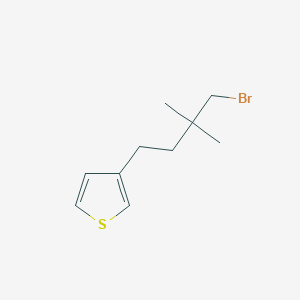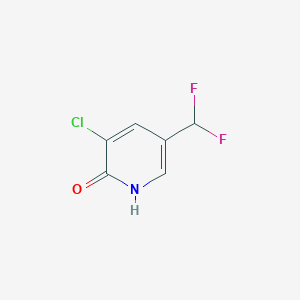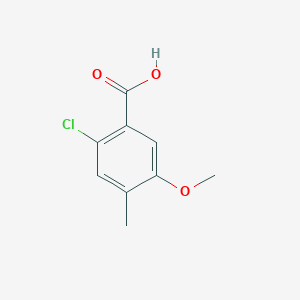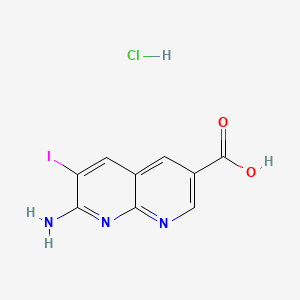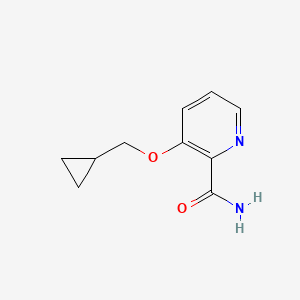
3-(Cyclopropylmethoxy)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)picolinamide is a chemical compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a cyclopropylmethoxy group attached to the third position of the picolinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)picolinamide typically involves the reaction of picolinic acid derivatives with cyclopropylmethanol. One common method includes the use of coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the amide bond . The reaction is usually carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group or the picolinamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
3-(Cyclopropylmethoxy)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)picolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the lipid-transfer protein Sec14p, which plays a crucial role in fungal cell membrane integrity . This inhibition disrupts the normal function of the cell membrane, leading to antifungal effects. The compound’s ability to interact with other molecular pathways is also under investigation .
Comparison with Similar Compounds
Similar Compounds
Picolinamide: The parent compound, which lacks the cyclopropylmethoxy group.
3-Methylpicolinamide: A derivative with a methyl group instead of the cyclopropylmethoxy group.
Benzamide: A structurally similar compound with a benzene ring instead of the pyridine ring.
Uniqueness
3-(Cyclopropylmethoxy)picolinamide is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c11-10(13)9-8(2-1-5-12-9)14-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H2,11,13) |
InChI Key |
DZXQRGSKWBNCSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(N=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


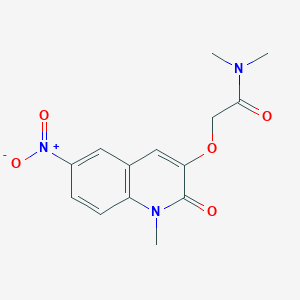


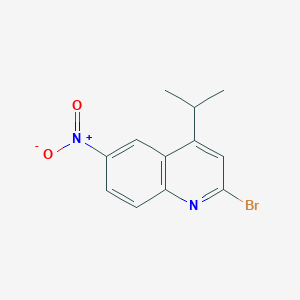
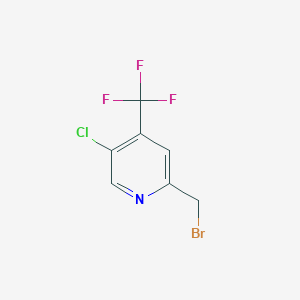
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone](/img/structure/B13653902.png)
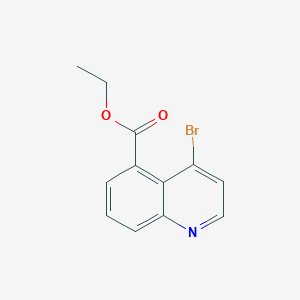
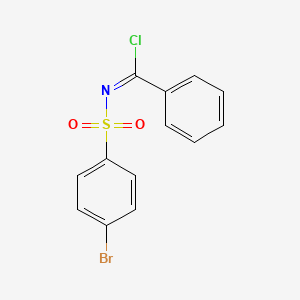

![1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylicacid](/img/structure/B13653931.png)
